molecular formula C27H28ClN7O3 B15151964 N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide

Cat. No.: B15151964
M. Wt: 534.0 g/mol
InChI Key: OFBRWBILMTWHKI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethoxyphenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide typically involves multiple steps. One common approach is the condensation of 4,6-dichloro-1,3,5-triazine with 4-ethoxyaniline to form the intermediate 4,6-bis(4-ethoxyphenylamino)-1,3,5-triazine. This intermediate is then reacted with 3-chlorophenylglycine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters

Uniqueness

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of ethoxyphenyl and chlorophenyl groups makes it particularly interesting for research in various fields.

Properties

Molecular Formula

C27H28ClN7O3

Molecular Weight

534.0 g/mol

IUPAC Name

2-[[4,6-bis(4-ethoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C27H28ClN7O3/c1-3-37-22-12-8-19(9-13-22)31-26-33-25(29-17-24(36)30-21-7-5-6-18(28)16-21)34-27(35-26)32-20-10-14-23(15-11-20)38-4-2/h5-16H,3-4,17H2,1-2H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

OFBRWBILMTWHKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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